![molecular formula C14H19ClN2O3S B5716483 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It is a potent inhibitor of Janus kinase 3 (JAK3) and is used in scientific research for its potential therapeutic applications in autoimmune diseases.
作用機序
4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a selective inhibitor of JAK3, which plays a crucial role in the signaling pathways of cytokine receptors. By inhibiting JAK3, 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the suppression of immune cell activation and proliferation, which is the basis for its therapeutic effects in autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in human immune cells. 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a relatively short half-life and is rapidly metabolized in the liver. It is primarily excreted in the urine.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is its high selectivity for JAK3, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a good safety profile. However, 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a relatively short half-life, which can limit its effectiveness in some experimental settings. It also requires careful dosing and monitoring to avoid potential toxicity.
将来の方向性
There are several potential future directions for research on 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the investigation of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, the potential use of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in other disease settings, such as cancer, is an area of ongoing research. Finally, the development of alternative administration routes, such as sustained-release formulations, could improve the pharmacokinetic properties of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide and expand its clinical applications.
合成法
The synthesis of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the reaction of 4-chloro-N-methylbenzenesulfonamide and 2-oxo-2-(1-piperidinyl)ethyl isocyanate in the presence of a base. The reaction leads to the formation of the target compound as a white solid with a purity of over 99%. The synthesis of 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is well-established and has been reported in several scientific publications.
科学的研究の応用
4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of these diseases. 4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is also being investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
特性
IUPAC Name |
4-chloro-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16(11-14(18)17-9-3-2-4-10-17)21(19,20)13-7-5-12(15)6-8-13/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVKDRWMLIFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

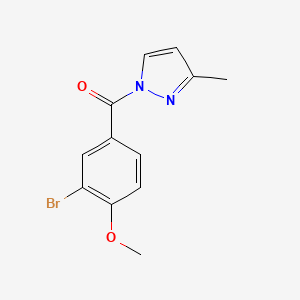
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
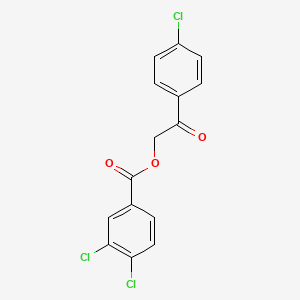
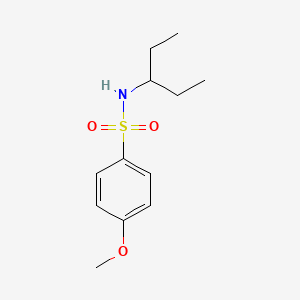
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
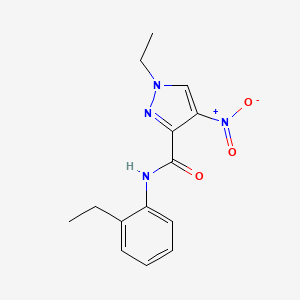
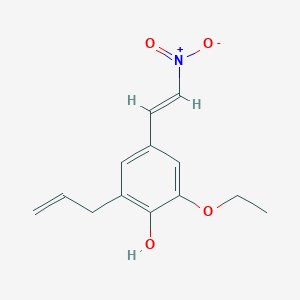
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)